Ile-Ile
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Overview
Description
Isoleucine-Isoleucine (Ile-Ile) is a dipeptide composed of two isoleucine molecules Isoleucine is an essential α-amino acid used in the biosynthesis of proteins It contains an α-amino group, an α-carboxylic acid group, and a hydrocarbon side chain with a branch
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ile-Ile can be achieved through peptide bond formation between two isoleucine molecules. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the isoleucine residues are sequentially added to a solid support, with each coupling step followed by deprotection and washing steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ile-Ile can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the original dipeptide.
Substitution: Substitution reactions can introduce different functional groups into the dipeptide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the original dipeptide .
Scientific Research Applications
Ile-Ile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ile-Ile involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, influencing various cellular processes. For example, it can modulate protein synthesis and degradation pathways, impacting muscle metabolism and recovery .
Comparison with Similar Compounds
Similar Compounds
Alanine-Isoleucine (Ala-Ile): A dipeptide composed of alanine and isoleucine.
Leucine-Isoleucine (Leu-Ile): A dipeptide composed of leucine and isoleucine.
Valine-Isoleucine (Val-Ile): A dipeptide composed of valine and isoleucine.
Uniqueness of Ile-Ile
This compound is unique due to its specific structural and conformational properties, which influence its self-assembly behavior and interactions with other molecules. Compared to other dipeptides, this compound exhibits distinct self-assembly patterns and stability in various solvents .
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIOZZGJNOEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874380 |
Source
|
Record name | ILE-ILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Isoleucyl-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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